molecular formula C13H20N2O B7843956 2-Methyl-4-((1-methylpiperidin-4-yl)oxy)aniline

2-Methyl-4-((1-methylpiperidin-4-yl)oxy)aniline

Cat. No.: B7843956
M. Wt: 220.31 g/mol
InChI Key: GORHLDYDYKQSKY-UHFFFAOYSA-N
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Description

2-Methyl-4-((1-methylpiperidin-4-yl)oxy)aniline is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a methyl group, a piperidinyl group, and an aniline moiety, making it a versatile intermediate for synthesizing other compounds.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methylaniline and 1-methylpiperidin-4-ol as starting materials.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 1-methylpiperidin-4-ol with the amino group in 2-methylaniline. This reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and continuous flow systems to ensure consistent quality and yield.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction efficiency and selectivity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product, including techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or hydroxylated derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline or piperidinyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylated compounds.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a building block for the development of bioactive compounds with potential biological activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-4-((1-methylpiperidin-4-yl)oxy)aniline exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-(1-Methylpiperidin-4-yl)aniline: Similar structure but lacks the methoxy group.

  • 2-Methyl-4-(piperidin-4-yl)aniline: Similar but without the methyl group on the piperidinyl ring.

  • 1-(1-Methyl-4-piperidinyl)piperazine: Contains a piperazine ring instead of an aniline group.

Uniqueness: The presence of both the methyl group and the methoxy group in 2-Methyl-4-((1-methylpiperidin-4-yl)oxy)aniline provides unique chemical properties and reactivity compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-(1-methylpiperidin-4-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-9-12(3-4-13(10)14)16-11-5-7-15(2)8-6-11/h3-4,9,11H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORHLDYDYKQSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCN(CC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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